![molecular formula C18H18N2O4 B249984 Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249984.png)
Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate, also known as MDCB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MDCB is a synthetic compound that belongs to the class of carbamate esters.
Aplicaciones Científicas De Investigación
Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has been studied extensively for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has also been found to activate the cannabinoid receptors, which are involved in pain perception and immune function.
Biochemical and Physiological Effects:
Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has been found to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to exhibit significant pharmacological properties, making it a useful tool for studying the mechanisms of inflammation, pain, and cancer. However, Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has some limitations for lab experiments. It has not been extensively studied in humans, and its safety profile is not fully understood. Additionally, Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate. One potential direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate and to determine its safety profile in humans.
Conclusion:
Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action and safety profile of Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate.
Métodos De Síntesis
Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate can be synthesized using a reaction between 4-aminobenzoic acid, N,N-dimethylformamide, and 2-(dimethylamino)phenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified using chromatography techniques.
Propiedades
Fórmula molecular |
C18H18N2O4 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
methyl 4-[[2-(dimethylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C18H18N2O4/c1-20(2)17(22)14-6-4-5-7-15(14)19-16(21)12-8-10-13(11-9-12)18(23)24-3/h4-11H,1-3H3,(H,19,21) |
Clave InChI |
JWCTWXCFVVEALP-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



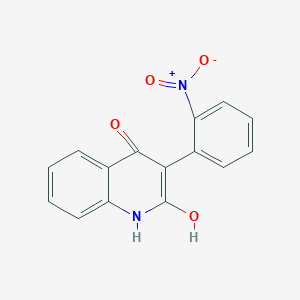
![6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione](/img/structure/B249906.png)
![(5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B249908.png)
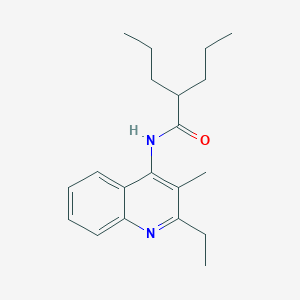
![1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane](/img/structure/B249917.png)
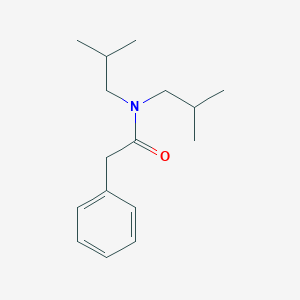
![8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
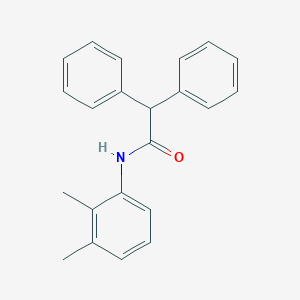
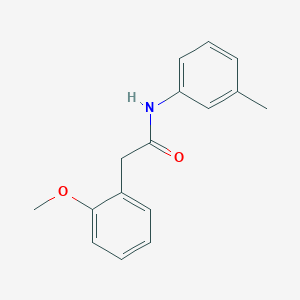
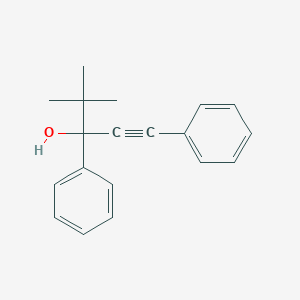
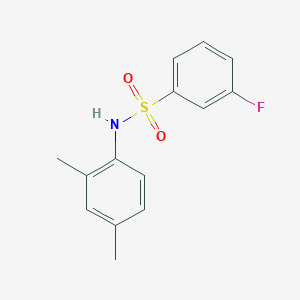
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
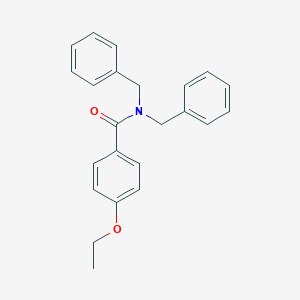
![Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B249960.png)